molecular formula C24H21ClN6O3S2 B1144041 4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf CAS No. 1235406-00-4

4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf

Cat. No.: B1144041
CAS No.: 1235406-00-4
M. Wt: 541.0 g/mol
InChI Key: OGBDDOBYHJYBFF-UHFFFAOYSA-N
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Description

4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including chloro, cyano, and thiazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Introduction of the azetidine moiety: The azetidine ring is introduced via nucleophilic substitution or cyclization reactions involving ethylamine derivatives.

    Attachment of the phenoxy group: The phenoxy group is introduced through etherification reactions, often using phenol derivatives and appropriate leaving groups.

    Incorporation of the cyano group: The cyano group is typically introduced via nucleophilic substitution reactions using cyanide sources.

    Formation of the thiazole ring: The thiazole ring is synthesized through cyclization reactions involving thioamide or thiourea derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazole and thiazole rings.

    Reduction products: Amino derivatives from the reduction of the cyano group.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the pyrazole and thiazole rings, along with the cyano group, suggests it could exhibit pharmacological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group may act as an electrophile, while the pyrazole and thiazole rings could participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulf: Unique due to its specific combination of functional groups.

    4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfide.

    4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonate: Contains a sulfonate group, which may alter its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1235406-00-4

Molecular Formula

C24H21ClN6O3S2

Molecular Weight

541.0 g/mol

IUPAC Name

4-[4-chloro-2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]phenoxy]-3-cyano-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H21ClN6O3S2/c1-2-30-12-18(13-30)31-21(7-8-28-31)20-10-17(25)3-5-23(20)34-22-6-4-19(9-16(22)11-26)36(32,33)29-24-14-35-15-27-24/h3-10,14-15,18,29H,2,12-13H2,1H3

InChI Key

OGBDDOBYHJYBFF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=C(C=C(C=C4)S(=O)(=O)NC5=CSC=N5)C#N

Synonyms

4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonaMide

Origin of Product

United States

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